molecular formula C15H25NO5 B1277150 Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate CAS No. 479630-08-5

Tert-butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

Cat. No. B1277150
M. Wt: 299.36 g/mol
InChI Key: CWTULLANCDLMGK-UHFFFAOYSA-N
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Patent
US09085585B2

Procedure details

To a mixture of ethyl N-Boc-piperidine-4-carboxylate (0.5 mol) and ethyl acetate (3 mol) t-BuOK (1.5 mol) was added in some portions at 0 C. The mixture was stirred at room temperature for 3 h (monitored by TLC), concentrated up to a half of volume, diluted with water (200 mL) and extacted with ether. Organic layer was dried over sodium sulfate and evaporated in vacuo. Purification by column chromatography (silica gel, ethyl acetate/hexane) afforded 4-(2-ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid tert-butyl ester (78 g, 52%)
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16]CC)=O)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:19]([O:22][CH2:23][CH3:24])(=[O:21])[CH3:20]>>[C:4]([O:3][C:1]([N:8]1[CH2:9][CH2:10][CH:11]([C:14](=[O:16])[CH2:20][C:19]([O:22][CH2:23][CH3:24])=[O:21])[CH2:12][CH2:13]1)=[O:2])([CH3:5])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)C(=O)OCC
Name
Quantity
3 mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h (monitored by TLC)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in some portions at 0 C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated up to a half of volume
ADDITION
Type
ADDITION
Details
diluted with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel, ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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